molecular formula C7H9NO2S B613273 3-(2-Thienyl)-L-alanine CAS No. 22951-96-8

3-(2-Thienyl)-L-alanine

Cat. No.: B613273
CAS No.: 22951-96-8
M. Wt: 171.22 g/mol
InChI Key: WTOFYLAWDLQMBZ-LURJTMIESA-N
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Description

Beta-2-Thienyl-L-alanine: is an amino acid containing a thiophene side chain. It is a phenylalanine antagonist and is used in the Guthrie test for early diagnosis of phenylketonuria .

Scientific Research Applications

Beta-2-Thienyl-L-alanine has a wide range of scientific research applications:

Chemistry: In chemistry, beta-2-Thienyl-L-alanine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, this compound is used to study the effects of phenylalanine antagonists on various biological processes. It is also used in the Guthrie test for early diagnosis of phenylketonuria .

Medicine: In medicine, beta-2-Thienyl-L-alanine is explored for its potential therapeutic applications. It is used in the development of drugs for treating conditions related to phenylalanine metabolism .

Industry: In the industrial sector, beta-2-Thienyl-L-alanine is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

Target of Action

The primary target of L-2-Thienylalanine is Phenylalanine-4-hydroxylase , a non-heme iron enzyme found in humans . This enzyme plays a crucial role in the conversion of L-phenylalanine to L-tyrosine, a process that is essential for the normal functioning of the body .

Mode of Action

L-2-Thienylalanine acts as an analogue of phenylalanine . It is incorporated into proteins in place of phenylalanine, resulting in the production of inactive proteins . This substitution disrupts the normal functioning of the proteins, thereby inhibiting the growth of certain organisms like bacteria .

Biochemical Pathways

The action of L-2-Thienylalanine affects the biochemical pathways related to the synthesis of proteins. By replacing phenylalanine in the protein structure, it disrupts the normal functioning of the proteins and affects the associated biochemical pathways . .

Result of Action

The primary result of L-2-Thienylalanine’s action is the inhibition of growth in certain organisms. This is due to the production of inactive proteins caused by the substitution of phenylalanine with L-2-Thienylalanine .

Action Environment

The action, efficacy, and stability of L-2-Thienylalanine can be influenced by various environmental factors. For instance, the presence of phenylalanine in the growth medium can affect the action of L-2-Thienylalanine. If both phenylalanine and L-2-Thienylalanine are available, the bacteria will grow as phenylalanine out-competes the analogue, minimizing its incorporation and allowing growth .

Safety and Hazards

“3-(2-Thienyl)-D-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

L-2-Thienylalanine acts as a competitive substrate analogue and activator of human Phenylalanine Hydroxylase (PAH) . PAH is a non-heme iron enzyme that catalyses the conversion of L-phenylalanine to form L-tyrosine in the presence of the cofactor tetrahydrobiopterin and dioxygen .

Cellular Effects

The effects of L-2-Thienylalanine on cells are primarily mediated through its interaction with PAH. By acting as a competitive substrate analogue, L-2-Thienylalanine can influence the activity of PAH, thereby affecting cellular metabolism of phenylalanine .

Molecular Mechanism

L-2-Thienylalanine exerts its effects at the molecular level by binding to PAH, thereby influencing its activity. This binding interaction can lead to changes in enzyme activity, potentially affecting the conversion of L-phenylalanine to L-tyrosine .

Metabolic Pathways

L-2-Thienylalanine is involved in the metabolic pathway of phenylalanine, acting as a competitive substrate analogue for PAH. This interaction can influence the metabolic flux of phenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-2-Thienyl-L-alanine can be synthesized through various methods. One common method involves the use of a chiral hydrogenation catalyst. Another method involves a photolytic reaction using chiral dibenzoyltartaric acid or its derivatives as a photolytic agent . Additionally, biological reactions using microorganisms or enzymes can be employed to produce beta-2-Thienyl-L-alanine .

Industrial Production Methods: Industrial production of beta-2-Thienyl-L-alanine often involves the use of chiral hydrogenation catalysts or photolytic agents to achieve high optical purity. These methods are preferred due to their efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta-2-Thienyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of beta-2-Thienyl-L-alanine, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: Beta-2-Thienyl-L-alanine is unique due to its thiophene side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other amino acids may not be suitable .

Properties

IUPAC Name

(2S)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177100
Record name 3-(2-Thienyl)-L-alanine
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22574-47-6, 22951-96-8
Record name 3-(2-Thienyl)alanine
Source ChemIDplus
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Record name beta-2-Thienyl-L-alanine
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Record name beta-2-Thienyl-L-alanine
Source DrugBank
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Record name 3-(2-Thienyl)-L-alanine
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Record name 3-(2-THIENYL)-L-ALANINE
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Record name .BETA.-2-THIENYL-L-ALANINE
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Q & A

Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?

A: this compound binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]

Q2: What is known about the structural characteristics of this compound?

A: While specific spectroscopic data is limited in the provided research, we know that this compound is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]

Q3: How does the structure of this compound relate to its activity on human phenylalanine hydroxylase?

A: The replacement of the benzene ring in phenylalanine with the thiophene ring in this compound is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.

Q4: Beyond human phenylalanine hydroxylase, does this compound interact with other enzymes?

A: Research indicates that this compound can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []

Q5: What are the implications of this compound's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?

A: The discovery that this compound acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.

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